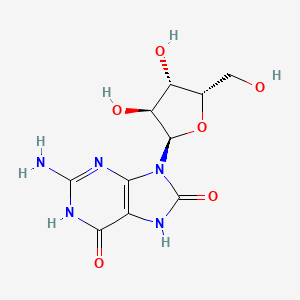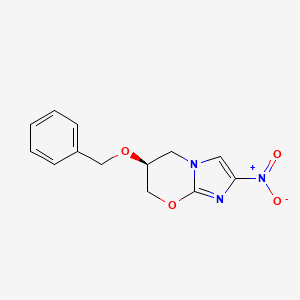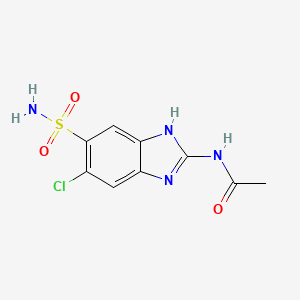
N-(5-chloro-6-sulfamoyl-1H-benzimidazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-Chloro-5-sulfamoyl-1H-benzo[d]imidazol-2-yl)acetamide is a synthetic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Chloro-5-sulfamoyl-1H-benzo[d]imidazol-2-yl)acetamide typically involves the following steps:
Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole core.
Chlorination: The benzimidazole core is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position.
Sulfamoylation: The chlorinated benzimidazole is reacted with sulfamic acid or its derivative to introduce the sulfamoyl group.
Acetylation: Finally, the compound is acetylated using acetic anhydride or acetyl chloride to form N-(6-Chloro-5-sulfamoyl-1H-benzo[d]imidazol-2-yl)acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(6-Chloro-5-sulfamoyl-1H-benzo[d]imidazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of N-(6-Chloro-5-sulfamoyl-1H-benzo[d]imidazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial enzymes, thereby exerting its antimicrobial activity. The exact molecular pathways involved can vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
- N-(5-Chloro-2-methyl-1H-benzo[d]imidazol-2-yl)acetamide
- N-(6-Bromo-5-sulfamoyl-1H-benzo[d]imidazol-2-yl)acetamide
- N-(6-Chloro-1H-benzo[d]imidazol-2-yl)acetamide
Uniqueness
N-(6-Chloro-5-sulfamoyl-1H-benzo[d]imidazol-2-yl)acetamide is unique due to the presence of both the chloro and sulfamoyl groups, which can impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
属性
CAS 编号 |
89725-03-1 |
|---|---|
分子式 |
C9H9ClN4O3S |
分子量 |
288.71 g/mol |
IUPAC 名称 |
N-(5-chloro-6-sulfamoyl-1H-benzimidazol-2-yl)acetamide |
InChI |
InChI=1S/C9H9ClN4O3S/c1-4(15)12-9-13-6-2-5(10)8(18(11,16)17)3-7(6)14-9/h2-3H,1H3,(H2,11,16,17)(H2,12,13,14,15) |
InChI 键 |
PMZYHNOHLKRCAE-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=NC2=CC(=C(C=C2N1)S(=O)(=O)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,5S)-1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-2,5-bis(4-fluorophenyl)pyrrolidine](/img/structure/B15219074.png)
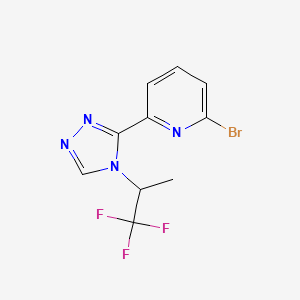
![1-Methyl-1,7-diazaspiro[4.4]nonan-2-one](/img/structure/B15219088.png)
![Methyl 4'-methyl-[2,2'-bipyridine]-4-carboxylate](/img/structure/B15219091.png)

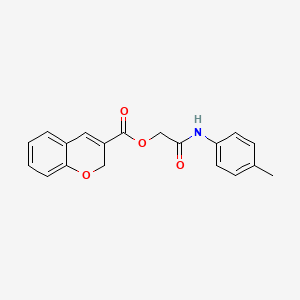
![Ethyl 4-amino-2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B15219117.png)
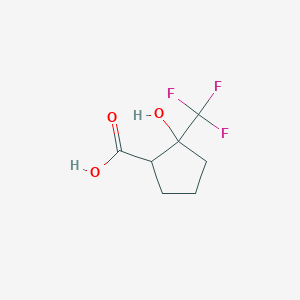
![N,N-bis[(1R)-1-(3,4-dimethoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B15219138.png)

![tert-Butyl (1S,5R,6R)-6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B15219152.png)
